molecular formula C20H21N3O2 B11618102 6-[(2-Phenylquinazolin-4-yl)amino]hexanoic acid

6-[(2-Phenylquinazolin-4-yl)amino]hexanoic acid

Cat. No.: B11618102
M. Wt: 335.4 g/mol
InChI Key: GLBNRUWVLJZISA-UHFFFAOYSA-N
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Description

6-[(2-Phenylquinazolin-4-yl)amino]hexanoic acid is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 6-[(2-Phenylquinazolin-4-yl)amino]hexanoic acid typically involves the reaction of 2-phenylquinazoline with hexanoic acid under specific conditions. One common method involves the use of anhydrous conditions and a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

6-[(2-Phenylquinazolin-4-yl)amino]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinazoline ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-[(2-Phenylquinazolin-4-yl)amino]hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-Phenylquinazolin-4-yl)amino]hexanoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key cellular processes .

Comparison with Similar Compounds

6-[(2-Phenylquinazolin-4-yl)amino]hexanoic acid can be compared with other quinazoline derivatives such as:

    Erlotinib: Used for the treatment of non-small cell lung cancer.

    Gefitinib: Another anticancer agent targeting the epidermal growth factor receptor.

    Prazosin: Used for the treatment of hypertension and benign prostatic hyperplasia.

What sets this compound apart is its unique structure, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

6-[(2-phenylquinazolin-4-yl)amino]hexanoic acid

InChI

InChI=1S/C20H21N3O2/c24-18(25)13-5-2-8-14-21-20-16-11-6-7-12-17(16)22-19(23-20)15-9-3-1-4-10-15/h1,3-4,6-7,9-12H,2,5,8,13-14H2,(H,24,25)(H,21,22,23)

InChI Key

GLBNRUWVLJZISA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCCCCC(=O)O

Origin of Product

United States

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